1-(2,2-Difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide is a complex organic compound notable for its potential applications in treating cystic fibrosis through modulation of the cystic fibrosis transmembrane conductance regulator protein. This compound belongs to a class of pharmaceuticals designed to correct the function of defective proteins caused by genetic mutations.
This compound is classified as a pharmaceutical agent, specifically a cystic fibrosis transmembrane conductance regulator modulator. It has been referenced in various patent filings and scientific literature, indicating its relevance in research focused on cystic fibrosis and related treatments . The structure features a cyclopropane carboxamide core linked to multiple functional groups, including difluorobenzodioxole and indole derivatives.
The synthesis of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide involves several key steps:
Technical details regarding reaction conditions (e.g., temperature, solvents) and purification methods (e.g., chromatography) are critical for optimizing yield and purity but are often proprietary or protected in patent filings .
The molecular formula of this compound is , with a molecular weight of approximately 396.41 g/mol. Its structural representation highlights the complex arrangement of functional groups:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly in modulating protein functions .
The chemical reactivity of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide can be explored through various reaction pathways:
These reactions are essential for modifying the compound's pharmacological properties or synthesizing derivatives with enhanced efficacy .
The mechanism of action of this compound primarily involves its role as a modulator of the cystic fibrosis transmembrane conductance regulator protein. By binding to specific sites on this protein:
This mechanism is vital for alleviating symptoms associated with cystic fibrosis caused by mutations in the CFTR gene .
The physical properties of 1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide include:
Key chemical properties include:
These properties influence its formulation into pharmaceutical preparations and its bioavailability when administered .
The primary application of this compound lies in pharmaceutical development aimed at treating cystic fibrosis. Its ability to correct CFTR function makes it a candidate for clinical trials targeting patients with specific genetic mutations associated with this disease. Additionally, ongoing research may explore its utility in other therapeutic areas where ion channel modulation is beneficial .
This compound exemplifies how advanced synthetic chemistry can lead to significant breakthroughs in treating genetic disorders through targeted molecular therapies.
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5